![molecular formula C8H11NS B121599 3-[(噻吩-2-基)甲基]氮杂环丁烷 CAS No. 937614-36-3](/img/structure/B121599.png)

3-[(噻吩-2-基)甲基]氮杂环丁烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

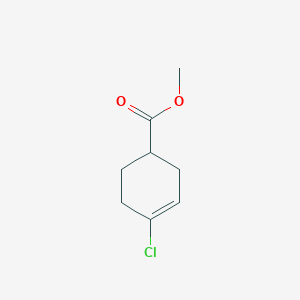

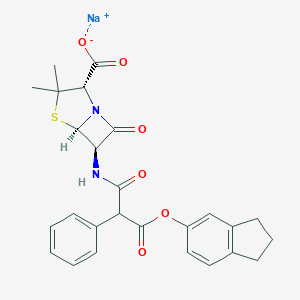

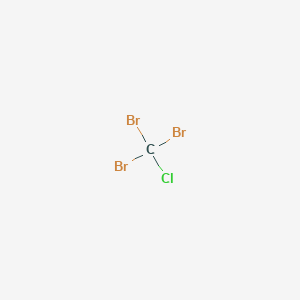

The compound "3-[(Thiophen-2-yl)methyl]azetidine" is a derivative of azetidine, a four-membered nitrogen-containing ring, which is of significant interest in medicinal chemistry due to its structural similarity to piperidine and its potential as a bioisostere. The thiophen-2-yl group attached to the azetidine ring suggests potential for increased aromatic interaction and possibly enhanced pharmacokinetic properties, making it a valuable moiety in drug discovery .

Synthesis Analysis

The synthesis of azetidine derivatives can involve multiple steps, including cyclization and protection/deprotection strategies. For example, the synthesis of 3-((hetera)cyclobutyl)azetidine-based isosteres involves cyclization of N-protected 2-(azetidin-3-yl)propane-1,3-diol or the corresponding 1,3-dibromide . Another synthesis route for an azetidine derivative, specifically 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, includes a Stille coupling reaction followed by deprotection using trifluoroacetic acid (TFA) . These methods highlight the versatility and complexity of synthesizing azetidine derivatives for potential therapeutic applications.

Molecular Structure Analysis

X-ray diffraction studies are often employed to determine the molecular structure of azetidine derivatives. For instance, the structure of 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinone was investigated using X-ray diffraction, revealing its crystallization in a monoclinic system . Such structural analyses are crucial for understanding the conformational properties of these molecules, which can influence their biological activity.

Chemical Reactions Analysis

Azetidine derivatives can participate in various chemical reactions, which are essential for their functionalization and potential biological activity. The synthesis of enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol from l-(+)-methionine involves a three-step, one-pot construction of the chiral azetidine ring . This compound was further evaluated for catalytic asymmetric addition of organozinc reagents to aldehydes, demonstrating the utility of azetidine derivatives in asymmetric synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For example, the synthesis of 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine hydrochloride involved characterizing the intermediates and product by melting point, IR, 1H NMR, and MS techniques, indicating the importance of these properties in assessing the purity and suitability for industrialization . Additionally, the evaluation of antibacterial and antifungal activities of azetidine derivatives, such as those derived from chalcone, underscores the significance of these properties in the development of novel antimicrobial agents .

科学研究应用

抗菌和抗真菌剂

3-[(噻吩-2-基)甲基]氮杂环丁烷的衍生物,特别是 3-氯-1-[4-(4-甲基苯基)-6-噻吩-2-基嘧啶-2-基]-4-(取代苯基)-氮杂环丁烷-2-酮,在抗菌剂领域显示出前景。这些类似物是从一种碱性噻吩化合物的各种处理中合成的,已表现出显着的抗菌和抗真菌活性,针对大肠杆菌、铜绿假单胞菌、金黄色葡萄球菌以及白色念珠菌和曲霉菌等真菌菌株。这些化合物的开发引入了一类具有潜在治疗应用的新型抗菌剂 (Patel & Patel, 2017)。

抗癌剂

3-[(噻吩-2-基)甲基]氮杂环丁烷衍生物的另一个重要应用是在癌症治疗领域。已合成并评估了诸如 3-(4-甲氧基-3-(2-甲氧基吡啶-4-基)苯基)-N-(4-甲氧基苯基)氮杂环丁烷-1-甲硫酰胺等化合物对一系列人癌细胞系的抗癌活性。这些化合物对包括肺癌、前列腺癌、乳腺癌、肝癌、结肠癌、卵巢癌、皮肤癌、脑癌和肾癌在内的各种癌细胞系的效力表明它们作为新型抗肿瘤剂的潜力。药效团特征和分子对接研究证实了这些化合物作为 VEGFR-2 抑制剂的可能性,VEGFR-2 是癌症治疗中的一个关键靶点。此外,计算机模拟 ADMET 预测表明具有药物样性质、低不良反应和毒性,表明它们在药物开发中的前景 (Parmar 等人,2021)。

化学合成和药物设计

3-[(噻吩-2-基)甲基]氮杂环丁烷及其衍生物在化学合成和药物设计中也至关重要。例如,它们用于合成 3-巯基-1-(1,3-噻唑啉-2-基)氮杂环丁烷盐酸盐,展示了一种具有工业潜力的方法,因为它具有温和的条件、高纯度和适用于大规模生产。此类化合物是合成其他复杂分子的组成部分,进一步表明它们在制药工业和更广泛的化学合成领域中的用途 (张志宝,2011)。

安全和危害

属性

IUPAC Name |

3-(thiophen-2-ylmethyl)azetidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NS/c1-2-8(10-3-1)4-7-5-9-6-7/h1-3,7,9H,4-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZYZPEIAOBGEDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CC2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588387 |

Source

|

| Record name | 3-[(Thiophen-2-yl)methyl]azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Thiophen-2-yl)methyl]azetidine | |

CAS RN |

937614-36-3 |

Source

|

| Record name | 3-[(Thiophen-2-yl)methyl]azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-5-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B121540.png)